

# The Interplay of Geometry and Aromaticity in Dibenzoazepine Analogues: A Technical Guide

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## Compound of Interest

Compound Name: *5H,7H-Dibenzo[*b,d*]azepin-6-one*

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## Abstract

The dibenzo[*b,f*]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including antidepressants and anticonvulsants.<sup>[1]</sup> The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional geometry and the electronic properties of the tricyclic system. This guide provides an in-depth analysis of the geometry and aromaticity of dibenzoazepine analogues, consolidating data from crystallographic, spectroscopic, and computational studies. It details the experimental and theoretical protocols used for their characterization and explores the relationship between these fundamental physicochemical properties and their biological activity.

## Core Geometry of the Dibenzo[*b,f*]azepine System

The dibenzo[*b,f*]azepine nucleus consists of a central seven-membered azepine ring fused to two benzene rings. This system is not planar and typically adopts a folded, butterfly-like conformation. The degree of this folding is a critical geometric parameter, influencing how the molecule interacts with biological targets.

## Key Geometric Parameters

The conformation of the dibenzo[*b,f*]azepine core is primarily described by the following parameters:

- Dihedral Angle ( $\alpha$ ): The angle between the planes of the two benzene rings. This "folding angle" is a key indicator of the molecule's three-dimensional shape.
- Central Ring Conformation: The seven-membered azepine ring typically exists in a boat conformation.
- Bond Lengths and Angles: Deviations from standard bond lengths, particularly in the central ring, can indicate strain or electronic delocalization.

## Quantitative Geometric Data

The following tables summarize key geometric parameters for the parent 5H-dibenzo[b,f]azepine and its important analogue, carbamazepine, derived from X-ray crystallography and computational methods.

Table 1: Geometric Parameters of 5H-Dibenzo[b,f]azepine Analogues

Compound	Method	Dihedral Angle ( $\alpha$ )	C10-C11 Bond Length (Å)	N5 Deviation from Plane (Å)	Reference
5-Methyl-5H-dibenzo[b,f]azepine	X-ray Crystal	47.1 (2) <sup>°</sup>	-	0.483 (2)	[2]
5-(4-Methylbenzyl)-5H-dibenzo[b,f]azepine	X-ray Crystal	52.59 (6) <sup>°</sup>	-	0.5025 (10)	[2]
Carbamazepine (Form I, Molecule 1)	X-ray Crystal	~125-130 <sup>°</sup> (Implied)	1.345 (Calculated)	-	[1][3]
Carbamazepine (Form III, P21/n)	X-ray Crystal	-	-	-	[4]
5H-dibenzo[b,f]azepine (Substituted)	DFT-D3 B3LYP	22 - 57 <sup>°</sup>	1.345 - 1.352	-	[1]
10,11-dihydro-5H-dibenzo[b,f]azepine (Substituted)	DFT-D3 B3LYP	-	1.529 - 1.544	-	[1]

Note: The dihedral angle for Carbamazepine is not always reported directly in the same format but its folded nature is well-established. DFT values represent a range for various substituted analogues.

## Aromaticity of the Tricyclic System

Aromaticity is a key concept describing the stability and electronic properties of cyclic, planar molecules with delocalized  $\pi$ -electrons. While the two outer benzene rings are clearly aromatic, the nature of the central seven-membered ring is more complex and highly dependent on its conformation and electronic structure.

## Aromaticity Indices

Two primary computational methods are used to quantify aromaticity:

- Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 (or negative) suggests a non-aromatic or anti-aromatic character.
- Nucleus-Independent Chemical Shift (NICS): A magnetic criterion. Negative NICS values (e.g., NICS(1)zz, calculated 1 Å above the ring center) are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

## Aromaticity of the Central Azepine Ring

Computational studies suggest a fascinating duality in the aromaticity of the 5H-dibenzo[b,f]azepine core. The neutral molecule, with its 8  $\pi$ -electrons in the central ring (if considering the nitrogen lone pair), is considered anti-aromatic.<sup>[1]</sup> However, protonation at the nitrogen atom can lead to a homoaromatic cation, a system where aromaticity is maintained across a saturated center. The presence of the double bond at the C10-C11 position contributes to partial aromaticity, which can be quantified by the HOMED (Harmonic Oscillator Model of Electron Delocalization) parameter.<sup>[1]</sup>

Table 2: Aromaticity Indices for Dibenzoazepine-Related Structures

Compound/ Ring	Method	Index	Value	Aromatic Character	Reference
5H-dibenzo[b,f]a zepine (Central Ring)	DFT	Isodesmic Reaction	-4.1 kcal/mol	Antiaromatic	<a href="#">[5]</a>
1H-Azepine (Parent, Central Ring)	DFT	Isodesmic Reaction	-9.5 kcal/mol	Antiaromatic	<a href="#">[5]</a>
Benzene	DFT	NICS(0)	-9.6 ppm	Aromatic	<a href="#">[5]</a>
5H-dibenzo[b,f]a zepine (Central Ring, flat)	DFT	HOMED	-0.78	Aromatic-like	<a href="#">[1]</a> <a href="#">[6]</a>
5H-dibenzo[b,f]a zepine (Central Ring, folded)	DFT	HOMED	~-0.25	Antiaromatic-like	<a href="#">[1]</a> <a href="#">[6]</a>

Note: Aromaticity is highly sensitive to the planarity of the central ring. Flatter conformations, which can be enforced by crystal packing or specific substitutions, show higher aromatic character.

## Experimental and Computational Protocols

### Single-Crystal X-ray Crystallography

This technique provides the most definitive data on the solid-state geometry of molecules, including bond lengths, bond angles, and dihedral angles.

Methodology:

- Crystal Growth: Single crystals of the dibenzoazepine analogue are grown, typically by slow evaporation of a suitable solvent (e.g., methanol/water, ethyl acetate/hexane).[2][7]
- Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Rigaku RAPID II, Enraf-Nonius CAD-4).[7][8] Data is collected using a specific radiation source (e.g., Cu K $\alpha$ ,  $\lambda = 1.54187$  Å or Mo K $\alpha$ ,  $\lambda = 0.71073$  Å) at a controlled temperature (e.g., 123 K, 173 K, or room temperature).[7]
- Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. Software such as SHELXL or Superflip is used to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.[5][7]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the conformation of molecules in solution, providing insights into the dynamic equilibrium between different conformers.

### Methodology:

- Sample Preparation: A solution of the dibenzoazepine analogue is prepared in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, D<sub>2</sub>O).[9][10]
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz, 600 MHz).[10]
- Conformational Analysis:
  - Chemical Shifts: The chemical shifts of protons, particularly on the central ring, are sensitive to the local magnetic environment and thus to the ring's conformation.
  - Coupling Constants: Vicinal coupling constants (<sup>3</sup>J) provide information about dihedral angles via the Karplus equation.
  - Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the kinetics of conformational interconversion and determine the energy barriers between different conformers.[11][12]

- 2D NMR: Experiments like COSY and NOESY help in assigning signals and determining through-space proximities between protons, which is crucial for defining the three-dimensional structure.

## Density Functional Theory (DFT) Calculations

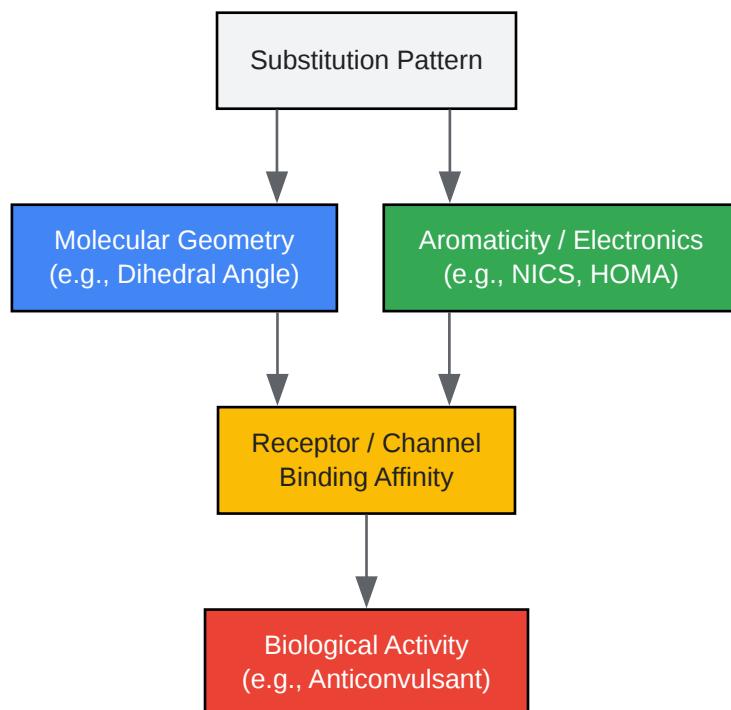
DFT is a computational quantum mechanical modeling method used to predict molecular geometry, electronic structure, and properties like aromaticity.

Methodology:

- Structure Input: An initial 3D structure of the molecule is generated.
- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and reliable level of theory for organic molecules is the B3LYP functional with a basis set like 6-311++G\*\*.[\[1\]](#)[\[13\]](#) Grimme's D3 dispersion correction is often included to better account for non-covalent interactions.[\[13\]](#)
- Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[\[13\]](#)
- Property Calculation: Once the geometry is optimized, properties such as NICS and HOMA indices can be calculated. NICS values are determined by calculating the magnetic shielding at a specific point (e.g., the ring center). HOMA values are calculated from the optimized bond lengths.

## Visualization of Key Concepts and Pathways Structure-Activity Relationship

The geometry and electronic properties of dibenzoazepine analogues are directly linked to their biological function. The specific three-dimensional shape dictates how the molecule fits into the binding pocket of its target protein.



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Caption: Relationship between chemical structure, physicochemical properties, and biological activity.

## Experimental Workflow

The characterization of a new dibenzazepine analogue follows a logical progression from creation to detailed analysis.

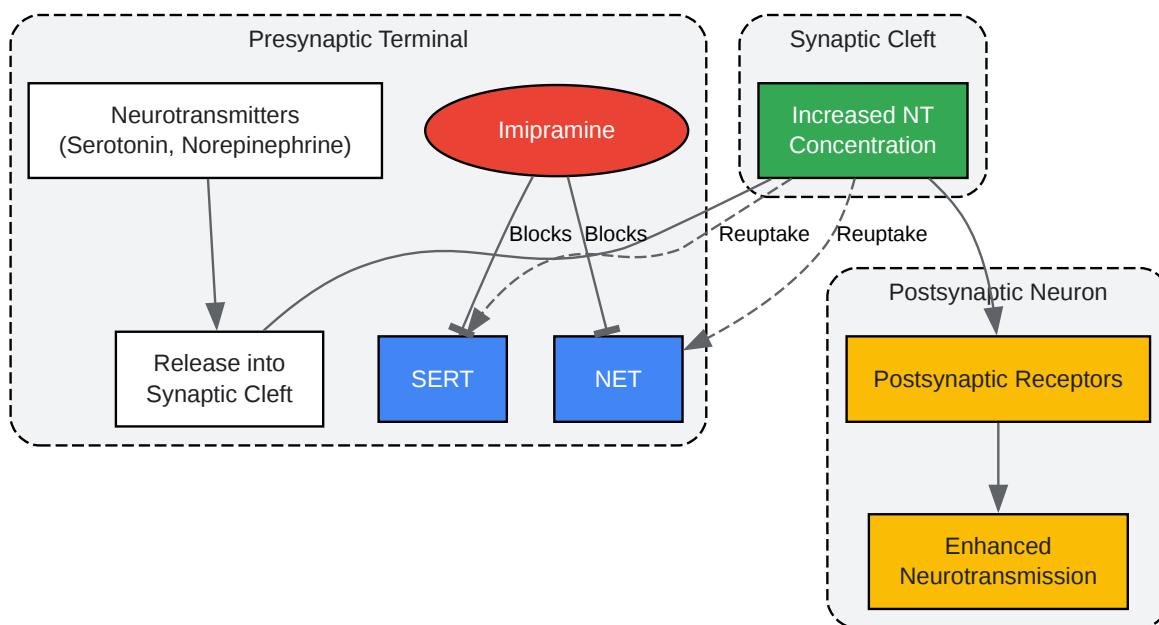
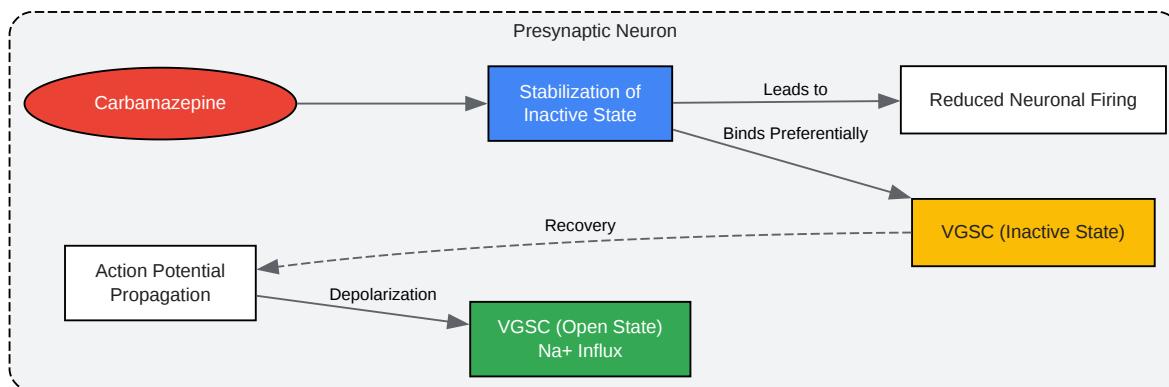


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Caption: Standard experimental and computational workflow for dibenzodiazepine analogue analysis.

# Signaling Pathway: Carbamazepine Action

Carbamazepine exerts its anticonvulsant effects primarily by modulating voltage-gated sodium channels (VGSCs) in neurons, preventing the excessive firing that leads to seizures.



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